molecular formula C23H15Cl2F3N2OS B2485773 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole CAS No. 1226428-58-5

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Cat. No. B2485773
M. Wt: 495.34
InChI Key: UMZKMIUXMIFVGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex imidazole derivatives, including structures related to the compound , involves multistep procedures that might include cyclization, alkylation, and substitution reactions. For instance, compounds with structural similarities have been synthesized using domestic microwave ovens, confirming product structures via X-ray diffraction (XRD) studies, demonstrating the versatility and efficiency of modern synthetic methods (Saberi et al., 2009).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of imidazole derivatives. For example, certain derivatives crystallize in triclinic and monoclinic crystal systems, highlighting the planar nature of the imidazole ring and its interactions with substituents, such as fluorobenzyl and chlorophenyl groups. These interactions often include hydrogen bonding and π-π stacking, critical for understanding the compound's stability and reactivity (Banu et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related imidazole derivatives, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, involve spectroscopic methods like 1H NMR, 13C NMR, mass spectra, and elemental analyses. X-ray crystal structure analyses have confirmed these structures, demonstrating the planarity of the imidazo-thiadiazole entity and highlighting intramolecular hydrogen bonding and supramolecular interactions, which could be relevant for designing molecules with specific biological activities or material properties (Banu et al., 2014).

Antimicrobial Activity

Imidazole derivatives have shown promise as potent antibacterial agents. Compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride have been designed to act as pro-drugs, releasing lethal species within target anaerobic bacterial cells, demonstrating specific activity against anaerobic bacteria. This suggests potential applications in developing new antibacterial drugs (Dickens et al., 1991).

Antioxidant Properties

Functionalized imidazoles have been evaluated as antioxidant additives for lubricating oils, showing that substitutions at the 2-position with thiol, thiomethyl, and thiobenzyl groups can significantly affect antioxidant properties. This research aids in the development of industrial additives that enhance the oxidative stability of lubricating oils, correlating the antioxidant character of these additives with their molecular structure using empirical calculations (Ashry et al., 2014).

Non-linear Optical (NLO) Materials

The synthesis, characterization, and theoretical studies of compounds like 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole reveal significant NLO properties. These studies involve spectroscopic methods and density functional theory calculations to explore their potential applications in NLO devices, emphasizing the importance of molecular structure in determining electronic properties and NLO behavior (Manikandan et al., 2019).

Antitumor and Antibacterial Studies

Imidazole derivatives with specific substitutions have been explored for their cytotoxic and antibacterial properties. Research on p-benzyl-substituted NHC–silver(I) acetate compounds derived from imidazole showcases their potential as antibacterial agents and for treating cancer, highlighting the relationship between chemical structure and biological activity (Streciwilk et al., 2014).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2OS/c24-19-10-3-15(11-20(19)25)21-12-29-23(32-13-14-1-4-16(26)5-2-14)30(21)17-6-8-18(9-7-17)31-22(27)28/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZKMIUXMIFVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

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